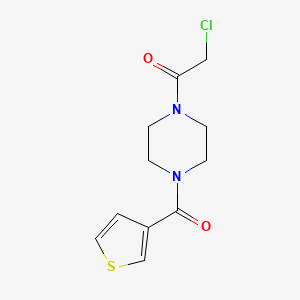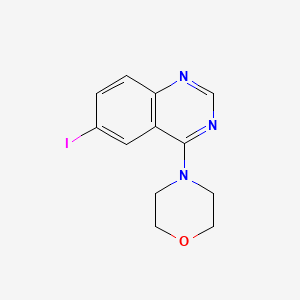
4-(6-Iodoquinazolin-4-yl)morpholine
Vue d'ensemble
Description
“4-(6-Iodoquinazolin-4-yl)morpholine” is a derivative of quinazoline, a class of organic compounds that are widely studied due to their potential biological activities . Quinazolines are heterocyclic compounds that consist of two fused rings, a benzene ring and a pyrimidine ring .
Synthesis Analysis
The synthesis of quinazoline derivatives, including “4-(6-Iodoquinazolin-4-yl)morpholine”, often involves the use of amino alcohols, aziridines, epoxides, and related compounds . For instance, amination of 2-aryl-6-bromo-4-chloro-8-iodoquinazolines with 2-aminoethanol, followed by acid-promoted cyclodehydration, can yield novel 5-aryl-9-bromo-7-iodo-2,3-dihydro-2H-imidazo[1,2-c]quinazolines .Molecular Structure Analysis
The molecular structure of “4-(6-Iodoquinazolin-4-yl)morpholine” is likely to be complex due to the presence of the quinazoline moiety and the morpholine ring. The average mass of a similar compound, 6-iodoquinazolin-4-ol, is reported to be 272.043 Da .Chemical Reactions Analysis
Quinazoline derivatives, including “4-(6-Iodoquinazolin-4-yl)morpholine”, can undergo various chemical reactions. For example, an electrochemical reaction between quinoline N-oxides and morpholine has been developed, generating products of 4-aminoquinoline N-oxides .Applications De Recherche Scientifique
Anticancer Activity
Quinazoline derivatives have been found to possess significant anticancer activity . The presence of the quinazoline moiety in “4-(6-Iodoquinazolin-4-yl)morpholine” could potentially contribute to its anticancer properties.
Antimalarial Activity
Quinazoline compounds have also been reported to exhibit antimalarial activity . This suggests that “4-(6-Iodoquinazolin-4-yl)morpholine” could be explored for potential antimalarial applications.
Anticonvulsant Activity
Quinazoline derivatives have shown anticonvulsant activity . This indicates that “4-(6-Iodoquinazolin-4-yl)morpholine” might have potential use in the treatment of convulsive disorders.
Anti-inflammatory Activity
Quinazoline compounds have demonstrated anti-inflammatory properties . Therefore, “4-(6-Iodoquinazolin-4-yl)morpholine” could be investigated for its potential anti-inflammatory effects.
Antimicrobial Activity
Quinazoline derivatives have been found to exhibit antimicrobial activity . This suggests that “4-(6-Iodoquinazolin-4-yl)morpholine” could be used in the development of new antimicrobial agents.
Electrochemical Reactions
Morpholine has been used in electrochemical reactions with quinoline N-oxides . The presence of the morpholine moiety in “4-(6-Iodoquinazolin-4-yl)morpholine” could make it a potential candidate for similar electrochemical applications.
Medicinal Chemistry
Morpholine is considered a favored scaffold for medicinal chemistry . The morpholine moiety in “4-(6-Iodoquinazolin-4-yl)morpholine” could contribute to its potential applications in medicinal chemistry.
C–H/N–H Cross-Coupling
An electrochemical reaction between quinoline N-oxides and morpholine has been developed, generating products of 4-aminoquinoline N-oxides . This suggests that “4-(6-Iodoquinazolin-4-yl)morpholine” could be used in C–H/N–H cross-coupling reactions.
Orientations Futures
Quinazoline derivatives, including “4-(6-Iodoquinazolin-4-yl)morpholine”, continue to attract attention in synthesis due to their potential applications in pharmaceuticals and materials . Future research may focus on further exploring the biological activities of these compounds and developing more efficient synthesis methods .
Mécanisme D'action
Target of Action
4-(6-Iodoquinazolin-4-yl)morpholine is a chemical compound that belongs to the quinazoline family. Quinazolines are a large class of active chemical compounds exhibiting a broad spectrum of biological activities . The primary targets of quinazoline derivatives are often associated with their diverse pharmacological activities such as anticancer, anticonvulsant, anti-inflammatory, anti-microbial, antimalarial, anti-HIV, antioxidant, antifungal, antibacterial, anti-mutagenic, anti-depressant, anti-leishmanial, anti-leukemic activities .
Mode of Action
For instance, some quinazoline derivatives have been found to possess antimicrobial activity, which is believed to be due to the presence of a proper side chain bearing a sulphur group .
Biochemical Pathways
For example, some quinazoline derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system .
Result of Action
For example, some quinazoline derivatives have been found to have antimicrobial activity against a variety of gram-negative and gram-positive bacteria, as well as pathogenic fungi .
Propriétés
IUPAC Name |
4-(6-iodoquinazolin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12IN3O/c13-9-1-2-11-10(7-9)12(15-8-14-11)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHKGTSDFCNSQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Iodoquinazolin-4-yl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




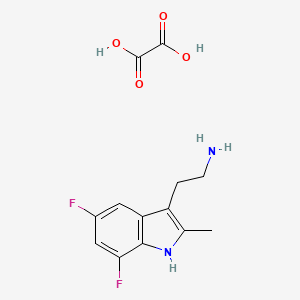
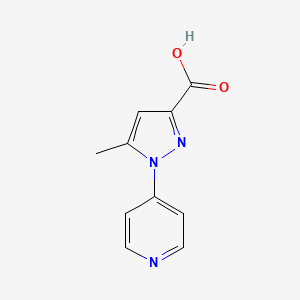

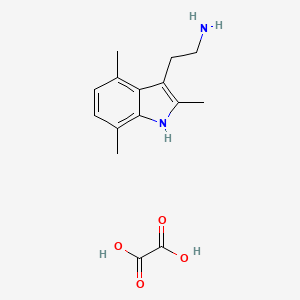


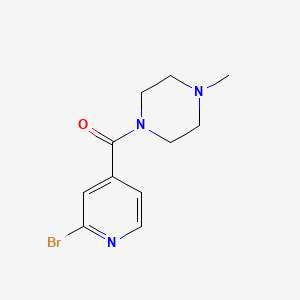
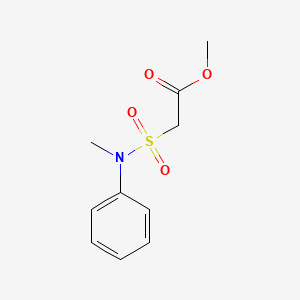


![4'-tert-butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B3087873.png)

